Methyl Quinazoline-4-acetate Methyl Quinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18373772
InChI: InChI=1S/C11H10N2O2/c1-15-11(14)6-10-8-4-2-3-5-9(8)12-7-13-10/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

Methyl Quinazoline-4-acetate

CAS No.:

Cat. No.: VC18373772

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl Quinazoline-4-acetate -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name methyl 2-quinazolin-4-ylacetate
Standard InChI InChI=1S/C11H10N2O2/c1-15-11(14)6-10-8-4-2-3-5-9(8)12-7-13-10/h2-5,7H,6H2,1H3
Standard InChI Key CUARYWRSKRLIMT-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=NC=NC2=CC=CC=C21

Introduction

Structural Characteristics and Nomenclature

Methyl Quinazoline-4-acetate (C11_{11}H10_{10}N2_{2}O2_{2}) consists of a bicyclic quinazoline core fused with a benzene and pyrimidine ring, substituted at the 4-position by a methyl acetate group (-OOCCH3_3). The esterification of the acetic acid moiety enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems . Key structural features include:

  • Quinazoline Core: A planar, aromatic system with nitrogen atoms at positions 1 and 3.

  • Methyl Acetate Substituent: Introduced via esterification at position 4, influencing electronic distribution and steric interactions .

Predicted Spectral Data:

TechniqueKey Features (Hypothesized)
IR SpectroscopyνC=O1730cm1\nu_{\text{C=O}} \approx 1730 \, \text{cm}^{-1}; νC=N1615cm1\nu_{\text{C=N}} \approx 1615 \, \text{cm}^{-1}
1H NMR^1\text{H NMR}δ 3.75 (s, 3H, OCH3_3); δ 2.55 (s, 2H, CH2_2COO); δ 7.2–8.1 (m, 4H, aromatic H)
MSMolecular ion peak at m/z 202 (M+^+) with fragments at m/z 170 (M+^+–OCH3_3)

Synthetic Methodologies

The synthesis of Methyl Quinazoline-4-acetate can be inferred from analogous quinazoline derivatives. Two primary routes are proposed:

Esterification of Quinazoline-4-acetic Acid

Reaction of Quinazoline-4-acetic acid with methanol under acidic catalysis (e.g., H2_2SO4_4) yields the methyl ester. This method parallels the synthesis of 8-Methylquinazoline-4-carboxylic acid derivatives :
Quinazoline-4-acetic acid+CH3OHH+Methyl Quinazoline-4-acetate+H2O\text{Quinazoline-4-acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl Quinazoline-4-acetate} + \text{H}_2\text{O}

Nucleophilic Substitution

Adapting protocols from fused quinazolinones , 2-methyl-quinazolin-4(3H)-one can react with methyl chloroacetate in the presence of sodium acetate:
2-Methyl-quinazolin-4-one+ClCH2COOCH3NaOAcMethyl Quinazoline-4-acetate+HCl\text{2-Methyl-quinazolin-4-one} + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{NaOAc}} \text{Methyl Quinazoline-4-acetate} + \text{HCl}
Optimization Notes:

  • Prolonged reflux (6–8 hours) improves yield .

  • Steric hindrance at position 2 may necessitate elevated temperatures (120°C).

Physicochemical Characterization

While experimental data for Methyl Quinazoline-4-acetate are scarce, extrapolations from analogs suggest:

PropertyValue (Predicted)Source Compound Reference
Melting Point180–185°C
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coeff.)1.8 ± 0.2

Stability: Susceptible to hydrolysis under alkaline conditions due to the ester group.

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form . This strategy is employed in ACE inhibitors (e.g., enalapril).

Structure-Activity Relationship (SAR) Studies

Modifications at positions 2 and 4 of the quinazoline ring significantly impact bioactivity . For instance:

  • Position 4: Electron-withdrawing groups (e.g., esters) enhance receptor binding .

  • Position 2: Methyl groups reduce steric hindrance, facilitating cyclization .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current methods for analogs report yields of 45–64% , necessitating catalyst screening (e.g., DMAP).

  • Toxicity Profiling: Hexahydroquinazoline acetates show undefined toxicity, mandating in vitro safety assays.

  • Target Identification: Computational docking studies (cf. ) could predict interactions with DPP-4 or kinase domains.

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